N-Hexadecyl-N'-(4-hydroxyphenyl)urea
Description
N-Hexadecyl-N'-(4-hydroxyphenyl)urea is a urea derivative characterized by a long hydrophobic hexadecyl chain (C₁₆H₃₃) and a polar 4-hydroxyphenyl group. Urea derivatives are widely studied for their diverse applications, including use as antioxidants, enzyme inhibitors, and drug candidates. Although direct data on this compound is absent in the provided evidence, its structural analogs offer insights into substituent-driven properties.
Properties
CAS No. |
162068-01-1 |
|---|---|
Molecular Formula |
C23H40N2O2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-hexadecyl-3-(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-23(27)25-21-16-18-22(26)19-17-21/h16-19,26H,2-15,20H2,1H3,(H2,24,25,27) |
InChI Key |
FVOSBSOFICGDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-N’-(4-hydroxyphenyl)urea typically involves the reaction of hexadecylamine with 4-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
- The reaction is typically conducted in an organic solvent such as dichloromethane or toluene.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Hexadecylamine: reacts with .
Industrial Production Methods
In an industrial setting, the production of N-Hexadecyl-N’-(4-hydroxyphenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecyl-N’-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The urea moiety can be reduced under specific conditions to yield corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated phenyl derivatives.
Scientific Research Applications
N-Hexadecyl-N’-(4-hydroxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-Hexadecyl-N’-(4-hydroxyphenyl)urea depends on its application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity or facilitating the delivery of therapeutic agents. The hydroxyl group on the phenyl ring can also participate in hydrogen bonding, influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)-N'-(4-methoxyphenyl)urea
- Substituents : 4-hydroxyphenyl and 4-methoxyphenyl.
- Molecular Formula : Likely C₁₄H₁₄N₂O₃ (estimated).
- Molecular Weight : ~266.28 g/mol.
- Recrystallized from hexane-ethyl acetate, indicating moderate polarity and solubility in mixed solvents .
N-(4-Nitrophenyl)-N'-phenylurea
- Substituents : 4-nitrophenyl and phenyl.
- Molecular Formula : C₁₃H₁₁N₃O₃.
- Molecular Weight : 257.24 g/mol.
- Key Features: The nitro (-NO₂) group is strongly electron-withdrawing, increasing reactivity and acidity of adjacent protons. Thermochemical data (ΔrH° = -83.8 ± 0.3 kJ/mol) suggests exothermic formation in dioxane .
Sulfonyloxy-Substituted Ureas (Patent Derivatives)
- Examples :
- Key Features :
- Sulfonyloxy (-SO₂O-) groups enhance hydrophilicity and stability due to strong hydrogen-bonding capacity.
- These substituents may improve aqueous solubility, making them suitable for pharmaceutical formulations.
Hydroxyureas with Bulky Substituents
- Examples :
- Such derivatives are often explored for antimicrobial or anticancer activities.
Data Table: Comparative Analysis of Urea Derivatives
Note: Data for this compound is inferred from structural analogs due to absence in evidence.
Key Research Findings
- Polar vs. Nonpolar Substituents: Hydrophobic chains (e.g., hexadecyl) enhance lipid solubility, whereas sulfonyloxy or nitro groups improve polarity .
- Antioxidant Potential: Phenolic derivatives (e.g., 4-hydroxyphenyl) are likely superior to methoxy or nitro analogs in radical scavenging due to -OH groups .
- Thermochemical Stability :
- Exothermic formation enthalpies (e.g., -83.8 kJ/mol for nitrophenyl urea) suggest favorable synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
